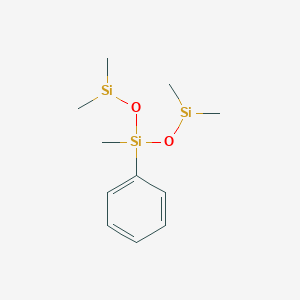
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Overview
Description
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane is a type of organosilicon compound that is part of a broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone, with various organic groups attached to the silicon atoms. The specific structure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane suggests that it has a trisiloxane core with methyl and phenyl substituents. This structure is related to the compounds discussed in the provided papers, which focus on siloxane and disiloxane derivatives with various substitutions that affect their physical and chemical properties.
Synthesis Analysis
The synthesis of siloxane compounds often involves the hydrolysis and condensation of chlorosilanes or the equilibration of cyclic siloxanes with linear siloxanes. For example, the synthesis of stereoisomers of tetrahydroxytetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis . Similarly, the preparation of 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane was conducted by equilibrating dimethyltetraphenyldisiloxane with methylphenylcyclosiloxanes using tetramethyl ammonium silanolate . These methods could potentially be adapted for the synthesis of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane.
Molecular Structure Analysis
The molecular structure of siloxane compounds is crucial in determining their properties and reactivity. X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules. For instance, the structures of various stereoisomers of cyclotetrasiloxanes were determined by X-ray crystallography, revealing unique packing structures and intermolecular hydrogen bonding patterns . Although the exact structure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane is not provided, it is likely to exhibit a nonplanar conformation similar to other disubstituted siloles, which reduces intermolecular interactions and increases photoluminescence efficiency .
Chemical Reactions Analysis
Siloxane compounds can participate in a variety of chemical reactions, including polymerization and hydrosilylation. For example, bifunctional disiloxanes have been used to synthesize optically active and isotactic polymers via hydrosilylation . The presence of reactive Si-H groups in some polysiloxanes allows for further functionalization and cross-linking . The reactivity of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane would depend on the presence and position of such reactive groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the use of hexaphenyltrisiloxane as a stationary phase in high-temperature gas chromatography demonstrates its thermal stability and ability to separate complex mixtures . The electroluminescent properties of disubstituted tetraphenylsiloles are attributed to their nonplanar structure and high charge carrier mobility . The properties of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane would likely include thermal stability and potential luminescence, depending on its exact molecular conformation and substituents.
Scientific Research Applications
Magnetic Properties and Network Formation : A study on nickel cagelike phenylsilsesquioxanes, which are related compounds, revealed their capability to form isolated architectures and extended networks, exhibiting ferro- or antiferromagnetic interactions. This characteristic may be relevant for applications in magnetic materials and spintronics (Bilyachenko et al., 2017).
Photolysis Reactions : Research on heptamethyl-2-phenyltrisilane and octamethyl-2,3-diphenyltetrasilane, which are structurally similar to 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, shows that photolysis in the presence of dimethyl sulfoxide leads to complex reaction pathways, including the formation of various siloxane derivatives. This information is crucial for understanding the photochemical behavior of related siloxane compounds (Okinoshima & Weber, 1978).
Photochemical Studies : Laser flash photolysis of nitrogen-saturated hexane solutions of pentamethyl(phenylethynyl)disilane, a related compound, demonstrated the formation of transient species and stable products with potential applications in photochemistry and materials science (Kerst, Ruffolo, & Leigh, 1997).
Polymer Synthesis : The synthesis of hyperbranched polysiloxanes using base-catalyzed proton-transfer polymerization was explored. This methodology, applied to related siloxanes, provides insights into the production of novel polysiloxane materials with potential applications in coatings, adhesives, and sealants (Paulasaari & Weber, 2000).
Gas Chromatography : The use of hexaphenyltrisiloxane derivatives as stationary phases in high-temperature gas chromatography demonstrates their utility in separating complex mixtures of high-boiling silanes, polynuclear aromatic hydrocarbons, and other compounds. This application is relevant for analytical chemistry and materials characterization (Komers & Černý, 1981).
Safety And Hazards
When handling 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
InChI |
InChI=1S/C11H20O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLDFIOTIGMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C1=CC=CC=C1)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170849, DTXSID901144854 | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
CAS RN |
17962-34-4, 156235-95-9 | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P752F99V3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
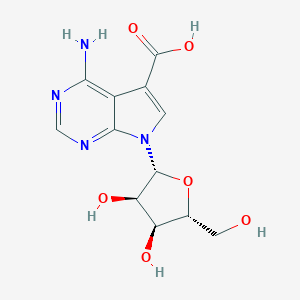

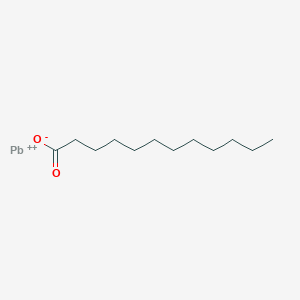
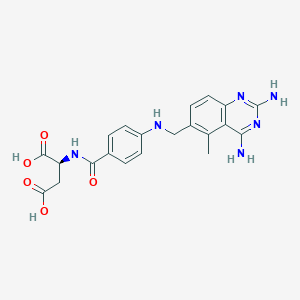
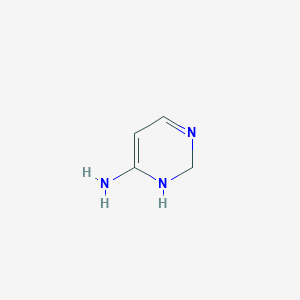
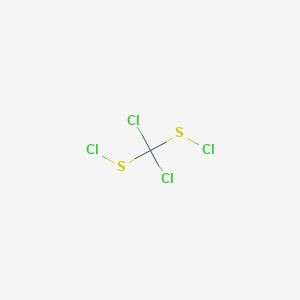
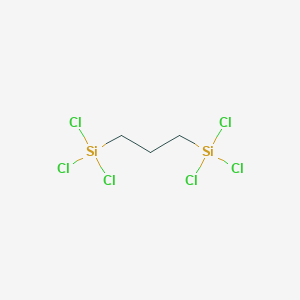
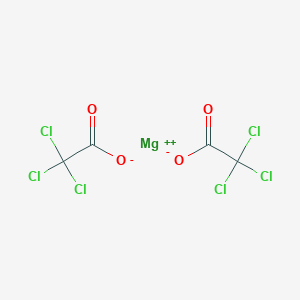
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
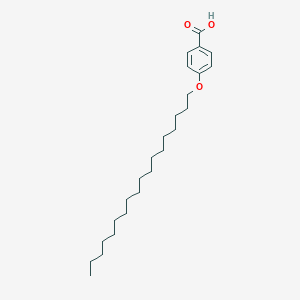
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
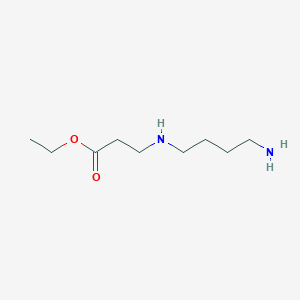
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)